VU0542270

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

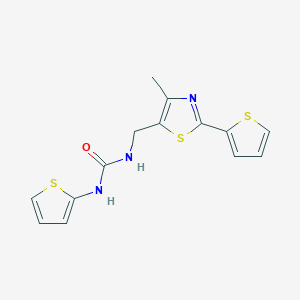

IUPAC Name |

1-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS3/c1-9-11(21-13(16-9)10-4-2-6-19-10)8-15-14(18)17-12-5-3-7-20-12/h2-7H,8H2,1H3,(H2,15,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFDAWDOVRPGGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of VU0542270

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0542270 is a novel small molecule that has been identified as a potent and selective inhibitor of the vascular ATP-sensitive potassium (KATP) channel subtype Kir6.1/SUR2B.[1][2][3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, pharmacological properties, and the experimental methodologies used to elucidate its function. The information presented herein is intended to serve as a valuable resource for researchers in the fields of cardiovascular pharmacology, ion channel physiology, and drug discovery.

Introduction

ATP-sensitive potassium (KATP) channels are crucial regulators of cellular excitability, coupling the metabolic state of a cell to its membrane potential. These channels are heterooctameric complexes composed of inwardly rectifying potassium channel (Kir6.x) subunits and sulfonylurea receptor (SURx) subunits.[1] Different combinations of these subunits give rise to KATP channels with distinct tissue distributions and pharmacological properties. The vascular smooth muscle KATP channel, predominantly composed of Kir6.1 and SUR2B subunits, plays a critical role in modulating vascular tone and blood flow.[1][2] Its dysfunction has been implicated in various cardiovascular disorders, making it an attractive therapeutic target. This compound has emerged as the first selective inhibitor of this vascular KATP channel, offering a powerful tool for both basic research and potential therapeutic development.[1][2][3]

Molecular Target and Mechanism of Action

The primary molecular target of this compound is the Kir6.1/SUR2B KATP channel complex.[1][2] Its mechanism of action is the selective inhibition of this channel, leading to a reduction in potassium efflux from vascular smooth muscle cells. This inhibition of the outward potassium current causes membrane depolarization, which in turn activates voltage-gated calcium channels. The subsequent influx of calcium promotes vasoconstriction.

Experimental evidence strongly suggests that the binding site for this compound is located on the SUR2 subunit of the channel complex.[1][2][4] This was determined through studies using various combinations of Kir6.x and SURx subunits expressed in heterologous systems.

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway affected by this compound in vascular smooth muscle cells.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized using various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Potency of this compound against Kir6.1/SUR2B

| Assay Type | Cell Line | Parameter | Value (nM) | Reference |

| Thallium Flux Assay | HEK-293 | IC50 | ~100 | [1][2][3][4][5] |

Table 2: Selectivity of this compound

| Target | Cell Line | Parameter | Value (µM) | Selectivity Fold | Reference |

| Kir6.2/SUR1 | HEK-293 | IC50 | > 30 | > 300 | [1][2][4] |

| Other Kir Channels | Various | IC50 | > 30 | > 300 | [1][5] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK-293) cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Transfection: For heterologous expression of KATP channel subunits, HEK-293 cells are transiently transfected with plasmids encoding the desired Kir6.x and SURx subunits using a suitable transfection reagent (e.g., Lipofectamine). Experiments are typically performed 24-48 hours post-transfection.

Thallium Flux Assay

This assay is a fluorescence-based method to measure KATP channel activity. Thallium (Tl+) acts as a surrogate for K+ and its influx into the cells is detected by a Tl+-sensitive fluorescent dye.

-

Cell Preparation: Transfected HEK-293 cells are plated in 384-well black-walled, clear-bottom plates.

-

Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™) in a physiological buffer for approximately 1 hour at room temperature.

-

Compound Incubation: Cells are washed and then incubated with varying concentrations of this compound or control compounds.

-

Channel Activation and Signal Detection: A stimulus solution containing thallium and a KATP channel opener (e.g., pinacidil) is added to the wells. The resulting increase in intracellular fluorescence due to Tl+ influx through open channels is measured using a fluorescence plate reader. The inhibitory effect of this compound is quantified by the reduction in the fluorescence signal.

Pressure Myography

This ex vivo technique is used to assess the effect of this compound on the contractility of isolated arteries.

-

Tissue Preparation: The ductus arteriosus is dissected from near-term pregnant mice and placed in ice-cold physiological salt solution (PSS).

-

Vessel Mounting: A segment of the artery is mounted onto two glass cannulas in a pressure myograph chamber and superfused with warmed, oxygenated PSS.

-

Pressurization and Equilibration: The vessel is pressurized to a physiological level (e.g., 50 mmHg) and allowed to equilibrate to develop spontaneous myogenic tone.

-

Drug Application: this compound is added to the superfusing PSS in increasing concentrations.

-

Data Acquisition: The diameter of the artery is continuously monitored and recorded using a video-based dimension analyzer. Vasoconstriction is measured as a decrease in the vessel diameter.

Experimental and Discovery Workflow

The discovery and characterization of this compound followed a logical progression from high-throughput screening to detailed mechanistic studies.

Conclusion

This compound is a groundbreaking pharmacological tool, being the first potent and selective inhibitor of the vascular Kir6.1/SUR2B KATP channel.[1][2][3] Its mechanism of action, involving the direct inhibition of the channel leading to vasoconstriction, has been well-characterized through a combination of in vitro and ex vivo studies. This in-depth technical guide provides the essential information for researchers to understand and utilize this compound in their investigations of cardiovascular physiology and pathology. The continued study of this compound and its derivatives holds significant promise for the development of novel therapeutics for cardiovascular diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of four structurally diverse inhibitors of SUR2-containing KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

VU0542270: A Selective Kir6.1/SUR2B Inhibitor for Cardiovascular Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

VU0542270 has emerged as a pioneering pharmacological tool, being the first identified selective inhibitor of the vascular K-ATP channel Kir6.1/SUR2B.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity profile, and the experimental protocols utilized in its characterization. The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the modulation of vascular tone and related cardiovascular conditions.

Core Concepts and Mechanism of Action

Vascular smooth muscle K-ATP channels, composed of the Kir6.1 pore-forming subunit and the SUR2B regulatory subunit, are critical regulators of blood flow and pressure by modulating vascular tone.[2][4] The opening of these channels leads to vasodilation, while their closure results in vasoconstriction.[1][4] this compound exerts its effect by selectively inhibiting these channels.

The discovery of this compound was the result of a high-throughput screening of 47,872 chemically diverse compounds.[1][2] It was identified as a potent N-aryl-N'-benzyl urea (B33335) compound that inhibits Kir6.1/SUR2B with a half-maximal inhibitory concentration (IC50) of approximately 100 nM.[1][2][5] Further studies pinpointed the binding site of this compound to the SUR2 subunit, demonstrating that its inhibitory action is SUR2-specific.[1][2][6] This specificity is a significant advancement, as previous K-ATP channel inhibitors like glibenclamide lack selectivity between the vascular (Kir6.1/SUR2B) and pancreatic (Kir6.2/SUR1) isoforms.[2][6]

Quantitative Data Summary

The selectivity and potency of this compound have been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) of this compound against different K-ATP channel subtypes and other Kir channels.

| Target Channel | Assay Type | Activator | IC50 (nM) | Reference |

| Kir6.1/SUR2B | Thallium Flux | Pinacidil (B1677893) | 129 | [1] |

| Kir6.1/SUR2B | Electrophysiology | Pinacidil | ~100 | [1][2] |

| Kir6.2/SUR1 | Thallium Flux | VU0071063 or ATP depletion | > 30,000 | [1] |

| Kir6.1/SUR2A | Thallium Flux | Pinacidil | Inhibited (3µM) | [1] |

| Kir6.2/SUR2A | Thallium Flux | Pinacidil | Inhibited (3µM) | [1] |

| Kir6.2/SUR2B | Thallium Flux | Pinacidil | Inhibited (3µM) | [1] |

| Kir6.1/SUR1 | Thallium Flux | Pinacidil | No Inhibition (3µM) | [1] |

| Kir Channel Family Member | IC50 (µM) | Reference |

| Other nine Kir channels | > 30 | [1][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the key experimental protocols used in the characterization of this compound.

Cell Culture and Stable Cell Line Generation

Tetracycline-regulated expression human embryonic kidney-293 (T-Rex-HEK293) cells were used to create stable cell lines expressing specific K-ATP channel subunits.[1][6]

-

Plasmids: pcDNA3.1-SUR2B and pcDNA5/TO-Kir6.1 plasmids were used for transfection.[1]

-

Transfection: Cells were co-transfected with the respective plasmids using Lipofectamine LTX.[1]

-

Selection: Antibiotic selection was performed to isolate successfully transfected cells.

-

Clonal Selection: Clonal lines were selected based on robust pinacidil-activated thallium flux, indicating high K-ATP channel activity.[1]

Thallium Flux Assay

This high-throughput screening assay measures the influx of thallium ions through open Kir channels as an indicator of channel activity.[1][7]

-

Cell Plating: T-Rex-HEK293 cells expressing the Kir channel of interest are plated in 384-well plates.[8]

-

Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., Thallos Brilliant dye).[1]

-

Compound Addition: Test compounds, such as this compound, are added to the wells.

-

Channel Activation: K-ATP channels are opened using an activator like pinacidil (for SUR2-containing channels) or VU0071063 (for SUR1-containing channels).[1]

-

Thallium Stimulation: An extracellular solution containing thallium is added to initiate ion flux.[1]

-

Fluorescence Reading: A fluorescent plate reader measures the change in fluorescence, which is proportional to the thallium influx and thus channel activity. Inhibition is observed as a decrease in the fluorescence signal.[1]

Whole-Cell Electrophysiology

Voltage-clamp electrophysiology was used to directly measure the ionic currents through the Kir6.1/SUR2B channels and confirm the inhibitory effect of this compound.[1]

-

Cell Preparation: HEK-293 cells expressing Kir6.1/SUR2B are prepared for patch-clamping.

-

Recording Configuration: Whole-cell patch-clamp configuration is established.

-

Channel Activation: Channels are activated by perfusion with a solution containing a channel opener like pinacidil.

-

Compound Application: this compound is applied at various concentrations to the bath solution.

-

Current Measurement: The resulting potassium currents are recorded and analyzed to determine the dose-dependent inhibition by this compound.

Pressure Myography on Isolated Ductus Arteriosus

This ex vivo experiment assesses the functional effect of this compound on vascular tissue.[1][2]

-

Vessel Isolation: The ductus arteriosus is isolated from mice.[1]

-

Cannulation and Pressurization: The vessel is cannulated and pressurized to mimic physiological conditions.

-

Compound Administration: Increasing concentrations of this compound or the non-selective inhibitor glibenclamide are added to the vessel bath.[1]

-

Vessel Diameter Measurement: The diameter of the ductus arteriosus is measured to quantify the degree of constriction induced by the inhibitor.[1]

Visualizing Pathways and Workflows

Diagrams are provided below to illustrate the signaling pathway of vascular K-ATP channels, the experimental workflow for identifying inhibitors, and the logical relationship of this compound's selectivity.

Conclusion and Future Directions

This compound represents a significant milestone in the development of selective pharmacological probes for studying vascular K-ATP channels. Its high selectivity for SUR2-containing channels over SUR1-containing channels provides a valuable tool to dissect the physiological and pathological roles of Kir6.1/SUR2B in the cardiovascular system.[1] Potential therapeutic applications for selective Kir6.1/SUR2B inhibitors include the treatment of patent ductus arteriosus in newborns.[1] Although this compound itself has a short in vivo half-life due to extensive metabolism, it serves as a crucial proof-of-concept for the development of future cardiovascular therapeutics targeting this channel.[1][2] Further research will likely focus on optimizing the pharmacokinetic properties of this compound analogs to develop clinically viable drug candidates.

References

- 1. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Kir6.1/SUR2B inhibitor | Probechem Biochemicals [probechem.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Finding Inward Rectifier Channel Inhibitors: Why and How? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

The Structure-Activity Relationship of VU0542270: A Deep Dive into the First Selective Inhibitor of the Vascular KATP Channel

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

VU0542270 has emerged as a landmark compound in cardiovascular pharmacology, being the first potent and selective inhibitor of the vascular ATP-sensitive potassium (KATP) channel subtype Kir6.1/SUR2B.[1][2] This channel is a critical regulator of vascular tone, and its modulation presents a promising therapeutic avenue for conditions such as patent ductus arteriosus, migraine, and sepsis. This compound, an N-aryl-N'-benzyl urea (B33335) compound, was identified through a high-throughput screen of nearly 48,000 compounds and exhibits an IC50 of approximately 100-129 nM for Kir6.1/SUR2B, with over 300-fold selectivity against other Kir channel family members, including the pancreatic KATP channel Kir6.2/SUR1.[1][2] This high selectivity is achieved through its interaction with the SUR2 subunit of the channel complex.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the experimental protocols used in its characterization and visualizing the key pathways and workflows.

Core Structure and Analogs

The core structure of this compound consists of a central urea moiety linking a substituted thiazole (B1198619) ring to a thiophene (B33073) ring. Initial SAR studies explored modifications at three main positions: the thiophene ring, the linker between the urea and the thiazole, and the substituents on the thiazole ring.

References

VU0542270: A Technical Guide to its Chemical Properties and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

VU0542270 is a pioneering pharmacological tool, identified as the first potent and selective inhibitor of the vascular ATP-sensitive potassium (KATP) channel subtype Kir6.1/SUR2B.[1][2][3][4] This discovery holds significant promise for the development of novel therapeutics targeting cardiovascular disorders where modulation of vascular tone is critical, such as patent ductus arteriosus, migraine, and sepsis.[3][4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is an N-aryl-N'-benzyl urea (B33335) compound.[1][3][4] Its fundamental chemical and physical properties are summarized in the table below, providing essential information for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| IUPAC Name | 1-[(4-Methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-3-thiophen-2-ylurea | [5] |

| Formal Name | N-[[4-methyl-2-(2-thienyl)-5-thiazolyl]methyl]-N′-2-thienyl-urea | [6] |

| CAS Number | 1396814-79-1 | [2][5][6] |

| Molecular Formula | C14H13N3OS3 | [2][5] |

| Molecular Weight | 335.46 g/mol | [2][5] |

| Appearance | Solid, white to off-white powder | [7][8] |

| Purity | ≥98% (HPLC) | [5][8] |

| SMILES | CC1=C(CNC(NC2=CC=CS2)=O)SC(C3=CC=CS3)=N1 | [8] |

| InChI Key | HMFDAWDOVRPGGW-UHFFFAOYSA-N | [5] |

| Solubility | DMSO: 10 mM (sparingly soluble, 1-10 mg/mL); Ethanol: Slightly soluble (0.1-1 mg/mL) | [2][6] |

| Storage | Solid Powder: -20°C for 3 years; In Solvent: -80°C for 6 months | [7] |

Synthesis

The synthesis of this compound was carried out at the Warren Center for Neuroscience Drug Discovery.[9][10] The discovery of this compound stemmed from a high-throughput screening of 47,872 chemically diverse compounds.[1][3][4] Following its identification, 48 analogs were synthesized to establish a preliminary structure-activity relationship (SAR).[1] This was achieved through an iterative parallel synthesis approach, where the left and right sides of the urea core were independently modified using various commercially available benzylamines or isocyanates.[1]

While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available in the provided search results, the general synthetic strategy for analogous urea-based compounds typically involves the reaction of an appropriate isocyanate with a corresponding amine.

Biological Activity and Mechanism of Action

This compound is a potent and highly selective inhibitor of the Kir6.1/SUR2B KATP channel.[1][8] The sulfonylurea receptor (SUR) subunit is the binding site for this compound.[1][3] Specifically, its selectivity is achieved through binding to the SUR2 subunit.[9]

| Parameter | Value | Channel Subtype | Reference |

| IC50 | ~100 nM | Kir6.1/SUR2B | [1][3][4][7][8] |

| IC50 | 129 nM | Kir6.1/SUR2B | [2] |

| Selectivity | >300-fold | Over Kir6.2/SUR1 and other Kir family members (up to 30 µM) | [1][2][3][4][7] |

The inhibition of the Kir6.1/SUR2B channel by this compound leads to the modulation of vascular tone, which is a critical aspect of blood flow and blood pressure regulation.[1][3]

Experimental Protocols

High-Throughput Screening for Kir6.1/SUR2B Inhibitors

The initial discovery of this compound was the result of a large-scale screening campaign.

-

Objective: To identify novel inhibitors of heterologously expressed Kir6.1/SUR2B channels.

-

Compound Library: 47,872 chemically diverse compounds were screened.[1][3][4]

-

Assay Principle: A thallium flux assay was utilized to assess channel activity.

-

Cell Line: T-Rex-HEK293 cells stably co-expressing pcDNA5/TO-Kir6.1 and pcDNA3.1-SUR2B were used.[1] Tetracycline was used to induce the expression of the channel subunits.[1][9]

-

General Workflow:

-

HEK-293 cells were transfected with plasmids encoding Kir6.1 and SUR2B.

-

Stable cell lines with robust pinacidil-activated thallium flux were selected.

-

Cells were exposed to the library of compounds.

-

Thallium flux, as an indicator of KATP channel activity, was measured.

-

Compounds that inhibited thallium flux were identified as potential inhibitors.

-

Pressure Myography Experiments

To assess the physiological effect of this compound on vascular tissue, pressure myography experiments were conducted.

-

Objective: To determine the effect of this compound on the constriction of isolated blood vessels.

-

Tissue: Ductus arteriosus vessels isolated from mice.[1][3][4]

-

Methodology:

-

The isolated ductus arteriosus was mounted on a pressure myograph.

-

The vessel was subjected to a physiological pressure.

-

Increasing concentrations of this compound (1 nM to 100 µM) were added to the vessel bath over a 20-minute period.[7]

-

Changes in the vessel diameter were measured to determine the degree of constriction.

-

-

Positive Control: The non-specific KATP channel inhibitor glibenclamide was used for comparison.[1][3]

-

Results: this compound induced a dose-dependent constriction of the ductus arteriosus, similar to the effect observed with glibenclamide.[1][3][7]

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound involves the direct inhibition of the Kir6.1/SUR2B KATP channel in vascular smooth muscle cells. This inhibition leads to a series of events culminating in vasoconstriction.

References

- 1. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Kir6.1/SUR2B inhibitor | Probechem Biochemicals [probechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. VU 0542270 Supplier | CAS 1396814-79-1 | this compound | Tocris Bioscience [tocris.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Characterization of four structurally diverse inhibitors of SUR2-containing KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

discovery and characterization of VU0542270

An In-depth Technical Guide to the Discovery and Characterization of VU0542270: A First-in-Class Selective Inhibitor of the Vascular KATP Channel Kir6.1/SUR2B

Introduction

This compound is a pioneering pharmacological tool and potential therapeutic lead, identified as the first potent and selective inhibitor of the vascular ATP-sensitive potassium (KATP) channel, Kir6.1/SUR2B.[1][2][3] KATP channels, which are composed of Kir6.x pore-forming subunits and sulfonylurea receptor (SUR) regulatory subunits, play a crucial role in coupling cellular metabolism to electrical activity in various tissues.[1] The vascular KATP channel, predominantly the Kir6.1/SUR2B isoform, is a key regulator of vascular tone, blood flow, and blood pressure.[2][3] Its inhibition presents a promising therapeutic strategy for cardiovascular disorders such as patent ductus arteriosus, migraine, and sepsis.[1][2][3] The discovery of this compound has overcome the long-standing challenge of identifying inhibitors that can selectively target the vascular KATP channel over the pancreatic Kir6.2/SUR1 isoform, thereby offering a novel avenue for research and drug development.[2][3]

Discovery

This compound was discovered through a high-throughput screening (HTS) of 47,872 chemically diverse compounds.[2][3] The screening campaign aimed to identify novel inhibitors of heterologously expressed Kir6.1/SUR2B channels.[2][3] The most potent inhibitor identified from this screen was an N-aryl-N'-benzyl urea (B33335) compound, which was subsequently named this compound.[2][3]

Chemical Properties

| Property | Value |

| Chemical Name | N-[[4-methyl-2-(2-thienyl)-5-thiazolyl]methyl]-N′-2-thienyl-urea |

| CAS Number | 1396814-79-1 |

| Molecular Formula | C14H13N3OS3 |

| Molecular Weight | 335.5 g/mol |

| SMILES | O=C(NCC1=C(C)N=C(C2=CC=CS2)S1)NC3=CC=CS3 |

| InChI | InChI=1S/C14H13N3OS3/c1-9-11(21-13(16-9)10-4-2-6-19-10)8-15-14(18)17-12-5-3-7-20-12/h2-7H,8H2,1H3,(H2,15,17,18) |

| Data sourced from Cayman Chemical.[4] |

Pharmacological Characterization

Potency and Selectivity

This compound is a potent inhibitor of Kir6.1/SUR2B with an IC50 value of approximately 100 nM.[2][3][5] It exhibits remarkable selectivity, with no significant activity against the pancreatic KATP channel Kir6.2/SUR1 or other members of the Kir channel family at concentrations up to 30 µM, indicating a selectivity of over 300-fold.[1][2][3]

| Target | IC50 (µM) |

| Kir6.1/SUR2B | 0.11 |

| Kir6.2/SUR1 | >30 |

| Kir1.1 | >30 |

| Kir2.1 | >30 |

| Kir2.2 | >30 |

| Kir2.3 | >30 |

| Kir3.1/Kir3.2 | >30 |

| Data from Li et al.[1] |

Mechanism of Action

Studies using various combinations of Kir6.1 or Kir6.2 with SUR1, SUR2A, or SUR2B subunits have demonstrated that the binding site of this compound is located on the SUR2 subunit of the KATP channel.[2][3] This interaction with SUR2 is responsible for the subsequent inhibition of the channel pore.[2][3]

References

- 1. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

A Technical Guide to the VU0542270 Binding Site on the SUR2 Subunit of KATP Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective inhibitor VU0542270 and its interaction with the sulfonylurea receptor 2 (SUR2) subunit of the ATP-sensitive potassium (KATP) channel. This document details the binding properties, mechanism of action, and the experimental methodologies used to characterize this interaction, offering a comprehensive resource for researchers in cardiovascular pharmacology and drug discovery.

Introduction to this compound and the SUR2 Subunit

Vascular smooth muscle KATP channels, predominantly composed of the Kir6.1 pore-forming subunit and the SUR2B regulatory subunit, are critical regulators of vascular tone, blood pressure, and blood flow.[1][2] Their dysfunction is implicated in various cardiovascular disorders. For decades, the lack of potent and selective inhibitors for these channels has hindered therapeutic development.[1][2][3]

The discovery of this compound, an N-aryl-N'-benzyl urea (B33335) compound, marked a significant advancement in the field.[1][2] It is the first potent and selective inhibitor of Kir6.1/SUR2B channels, demonstrating over 300-fold selectivity against the pancreatic KATP channel subtype, Kir6.2/SUR1.[1][2] This selectivity is conferred through its binding to the SUR2 subunit.[1][4][5]

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound has been quantified using various experimental setups. The following tables summarize the key data, comparing its activity with the non-selective inhibitor glibenclamide and other SUR2 inhibitors.

Table 1: Inhibitory Potency (IC50) of this compound and Glibenclamide on Different KATP Channel Subtypes

| Compound | Channel Subtype | Activation Method | IC50 (nM) | Reference |

| This compound | Kir6.1/SUR2B | Pinacidil (B1677893) | 129.0 | [1] |

| Kir6.1/SUR2B | Pinacidil | ~100 | [1][2][4][5] | |

| Kir6.1/SUR2B | ATP Depletion | 31 | [6] | |

| Kir6.2/SUR1 | VU0071063 | > 30,000 | [1] | |

| Kir6.2/SUR1 | ATP Depletion | > 30,000 | [1] | |

| Glibenclamide | Kir6.1/SUR2B | Pinacidil | 115.0 | [1] |

| Kir6.1/SUR2B | ATP Depletion | 51 | [6] | |

| Kir6.2/SUR1 | VU0071063 | 12.0 | [1] | |

| Kir6.2/SUR1 | ATP Depletion | 10.0 | [1] |

Table 2: Inhibitory Potency (IC50) of Structurally Diverse SUR2 Inhibitors on Kir6.1/SUR2B

| Compound | IC50 (µM) (Pinacidil Activation) | IC50 (µM) (ATP Depletion) | Reference |

| VU0543336 | 0.271 | 0.126 | [6] |

| VU0212387 | 1.4 | 0.619 | [6] |

| VU0605768 | 0.479 | 0.779 | [6] |

| VU0544086 | 1.0 | 1.0 | [6] |

The SUR2 Subunit as the Binding Locus

Experiments utilizing heterologously expressed KATP channels with varying subunit combinations have definitively localized the binding site of this compound to the SUR2 subunit.[1][2][3] this compound demonstrates inhibitory activity only on channels containing the SUR2A or SUR2B splice variants, irrespective of the pore-forming Kir6.1 or Kir6.2 subunit.[1] This indicates that the SUR2 subunit is both necessary and sufficient for the inhibitory action of this compound.

While the precise amino acid residues constituting the binding pocket are still under investigation through structural modeling and site-directed mutagenesis, it is hypothesized that the binding site is distinct from that of KATP channel openers like pinacidil but may be in or near the binding site of glibenclamide.[1][4] The fact that this compound lacks a sulfonamide group, unlike glibenclamide, suggests a different mode of interaction with the SUR2 subunit.[4]

Signaling Pathway and Proposed Mechanism of Action

KATP channels in vascular smooth muscle cells (VSMCs) link the cellular metabolic state to membrane potential. High ATP levels lead to channel closure, membrane depolarization, activation of voltage-gated calcium channels, calcium influx, and subsequent vasoconstriction. Conversely, a drop in ATP or the presence of KATP channel openers leads to channel opening, hyperpolarization, and vasodilation.

This compound, by binding to the SUR2 subunit, inhibits the channel's opening, thereby promoting a state of membrane depolarization and vasoconstriction.[3] This action is similar to the physiological effect of high ATP or the pharmacological effect of glibenclamide on these channels.

Experimental Protocols

The characterization of this compound and its binding to SUR2 involved several key experimental techniques.

High-Throughput Screening (HTS) for Inhibitor Discovery

The initial discovery of this compound resulted from a large-scale screening campaign.

-

Objective: To identify novel inhibitors of Kir6.1/SUR2B channels.

-

Method: A thallium flux assay was used to screen a library of 47,872 chemically diverse compounds.

-

Cell Line: HEK-293 cells heterologously expressing Kir6.1/SUR2B channels.

-

Protocol:

-

Cells were plated in 384-well plates.

-

KATP channels were activated using the opener pinacidil.

-

Test compounds were added to the wells.

-

A thallium-containing solution was added, and the influx of thallium through open KATP channels was measured using a fluorescent dye.

-

A decrease in fluorescence indicated channel inhibition.

-

-

Counter-Screening: Hits were counter-screened against Kir6.2/SUR1 channels to identify selective inhibitors.[4]

Thallium Flux Assay for IC50 Determination

This is a fluorescence-based assay used to quantify the activity of ion channels.

-

Principle: Thallium ions (Tl+) can pass through open potassium channels and can be detected by a Tl+-sensitive fluorescent dye (e.g., FluxOR). Inhibition of the channel reduces Tl+ influx and thus reduces the fluorescent signal.

-

Cell Lines: Stably transfected T-REx-HEK-293 cells expressing either Kir6.2/SUR1 or Kir6.1/SUR2B.[4]

-

Protocol:

-

Cells are seeded in 384-well plates and channel expression is induced (e.g., with tetracycline).[4]

-

Cells are loaded with a Tl+-sensitive fluorescent dye.

-

A baseline fluorescence is measured.

-

Channels are activated either pharmacologically (e.g., 10 µM pinacidil for Kir6.1/SUR2B, 10 µM VU0071063 for Kir6.2/SUR1) or through metabolic inhibition (sodium cyanide and 2-deoxy-glucose).[6]

-

Varying concentrations of the inhibitor (e.g., this compound) are added.

-

A stimulus buffer containing Tl+ is added.

-

The change in fluorescence over time is measured.

-

Data are normalized and fitted to a four-parameter logistic function to determine the IC50 value.[1][6]

-

Electrophysiology (Voltage-Clamp)

Whole-cell patch-clamp electrophysiology provides a direct measure of ion channel currents and is used to confirm the inhibitory activity of compounds.

-

Objective: To measure the flow of ions through KATP channels in the presence and absence of this compound.

-

Cell Line: T-REx-HEK-293 cells expressing Kir6.1/SUR2B.[4]

-

Protocol:

-

A glass micropipette forms a high-resistance seal with the cell membrane.

-

The membrane patch is ruptured to gain electrical access to the cell interior.

-

The membrane potential is clamped at a specific voltage.

-

A baseline current is recorded.

-

The KATP channel opener (e.g., 1 µM pinacidil) is applied to activate the channels, resulting in an outward K+ current.[4]

-

The inhibitor (e.g., 10 µM this compound) is then applied, and the reduction in the outward current is measured to confirm inhibition.[4]

-

Pressure Myography of Ductus Arteriosus

This ex vivo technique assesses the physiological effect of this compound on vascular tissue. The ductus arteriosus is a blood vessel rich in Kir6.1/SUR2B channels.

-

Objective: To determine if this compound can induce vasoconstriction in an isolated blood vessel.

-

Tissue: Ductus arteriosus vessels isolated from mice.[1]

-

Protocol:

-

The isolated vessel is cannulated at both ends and mounted in a myograph chamber.

-

The vessel is pressurized and bathed in a physiological salt solution.

-

The vessel is pre-treated with a KATP channel opener (e.g., 10 µM pinacidil) to induce vasodilation.[3]

-

Increasing concentrations of this compound are added to the bath.

-

Changes in the vessel diameter are recorded and used to generate a dose-response curve for vasoconstriction.[1][3]

-

Logical Framework for SUR2 Selectivity

The selectivity of this compound is a direct consequence of its specific interaction with the SUR2 subunit. This can be visualized by considering the different possible combinations of Kir6.x and SURx subunits that form functional KATP channels.

Conclusion and Future Directions

This compound is a pioneering pharmacological tool and a promising lead compound for the development of novel cardiovascular therapeutics.[1][2] Its high selectivity for the SUR2 subunit allows for the specific targeting of vascular KATP channels, minimizing off-target effects on pancreatic channels.

Future research will likely focus on:

-

Structural Elucidation: Obtaining a high-resolution cryo-EM structure of this compound in complex with the SUR2 subunit to precisely map the binding site.

-

Medicinal Chemistry Optimization: Synthesizing analogs of this compound to improve potency, selectivity, and pharmacokinetic properties.[3]

-

Pre-clinical Evaluation: Testing optimized inhibitors in animal models of cardiovascular diseases such as patent ductus arteriosus and septic shock.[5]

This guide provides a comprehensive overview of the current knowledge regarding the this compound binding site on the SUR2 subunit, serving as a foundational resource for ongoing and future research in this critical area of pharmacology.

References

- 1. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of four structurally diverse inhibitors of SUR2-containing KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

VU0542270: A Selective Inhibitor of Vascular K-ATP Channels and its Emerging Role in Cardiovascular Research

For Researchers, Scientists, and Drug Development Professionals

Introduction:

VU0542270 is a potent and selective small-molecule inhibitor of the vascular ATP-sensitive potassium (K-ATP) channel subtype Kir6.1/SUR2B.[1][2][3] This channel is a critical regulator of vascular tone, blood flow, and blood pressure, making it a significant target for cardiovascular disease therapeutics.[1][2][4] The development of this compound has provided researchers with a valuable tool to dissect the physiological and pathophysiological roles of Kir6.1/SUR2B channels, offering potential new avenues for treating conditions such as patent ductus arteriosus, migraine, and sepsis.[1][2] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in cardiovascular research, presenting key quantitative data, experimental protocols, and signaling pathways.

Mechanism of Action and Specificity

This compound was identified through a high-throughput screen of nearly 48,000 compounds as a novel inhibitor of heterologously expressed Kir6.1/SUR2B channels.[1][4] It acts as a selective antagonist, with its binding site localized to the SUR2 subunit of the channel complex.[1][2] A key feature of this compound is its remarkable selectivity for the vascular K-ATP channel (Kir6.1/SUR2B) over the pancreatic subtype (Kir6.2/SUR1), a crucial distinction that minimizes the risk of off-target effects on insulin (B600854) secretion.[1][2][4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's activity and selectivity.

| Parameter | Value | Channel/System | Reference |

| IC50 | ~100 nM | Kir6.1/SUR2B | [1][2][3] |

| IC50 | > 30 µM | Kir6.2/SUR1 and other Kir channels | [1][2][3] |

| Selectivity | >300-fold | Kir6.1/SUR2B over Kir6.2/SUR1 | [1][2][4] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used in the characterization of this compound.

1. High-Throughput Screening for Kir6.1/SUR2B Inhibitors:

-

Cell Line: HEK293 cells stably expressing human Kir6.1 and SUR2B subunits.

-

Assay: Thallium flux assay using a fluorescent dye sensitive to intracellular thallium concentration. Thallium influx through activated K-ATP channels is measured as an increase in fluorescence.

-

Procedure:

-

Cells are plated in 384-well plates.

-

Cells are incubated with the fluorescent dye.

-

A baseline fluorescence reading is taken.

-

Test compounds (like this compound) are added.

-

Channels are activated using a K-ATP channel opener (e.g., pinacidil).

-

A thallium-containing solution is added.

-

Fluorescence is measured over time. Inhibition of thallium influx indicates channel blockade.

-

-

Data Analysis: The concentration-response curves are generated to determine the IC50 values.

2. Electrophysiology (Patch-Clamp):

-

Preparation: Whole-cell patch-clamp recordings from HEK293 cells expressing specific Kir6/SUR combinations.

-

Procedure:

-

Cells are voltage-clamped at a holding potential (e.g., -70 mV).

-

K-ATP currents are elicited by a voltage ramp protocol.

-

The baseline current is established in the presence of a channel opener.

-

This compound is applied at various concentrations to the bath solution.

-

The reduction in current amplitude is measured to determine the inhibitory effect.[3]

-

-

Purpose: To directly measure the effect of this compound on ion channel activity and confirm its inhibitory action.

3. Pressure Myography of Ductus Arteriosus:

-

Tissue: Isolated ductus arteriosus (DA) vessels from mice.[1][2]

-

Procedure:

-

The DA is dissected and mounted on two glass cannulas in a myograph chamber.

-

The vessel is pressurized to a physiological level (e.g., 10 mmHg).

-

The vessel is pre-treated with a vasodilator to induce relaxation.

-

Cumulative concentrations of this compound or a non-specific K-ATP inhibitor like glibenclamide are added.[1][2]

-

Changes in vessel diameter are recorded and used to assess vasoconstriction.

-

-

Purpose: To evaluate the functional effect of this compound on vascular tone in an ex vivo setting.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its characterization.

Role in Cardiovascular Research and Future Directions

The primary application of this compound in cardiovascular research has been to elucidate the role of Kir6.1/SUR2B channels in regulating vascular function. Its ability to induce dose-dependent constriction of the ductus arteriosus highlights its potential as a pharmacological tool to study, and possibly treat, patent ductus arteriosus, a common congenital heart defect.[4]

Future research may focus on:

-

In vivo studies: Evaluating the efficacy and safety of this compound or its analogs in animal models of cardiovascular diseases where vascular K-ATP channels are implicated.

-

Cardiac Hypertrophy and Fibrosis: While the direct role of this compound in cardiac hypertrophy and fibrosis is not yet established, the involvement of ion channels in these processes suggests it could be a valuable tool for investigation. Pathological cardiac hypertrophy and fibrosis are hallmarks of many cardiovascular diseases, and understanding the role of specific ion channels is an active area of research.[5][6][7][8]

-

Other Vascular Pathologies: Investigating the therapeutic potential of selective Kir6.1/SUR2B inhibition in conditions like migraine, where vasodilation is a key component, and sepsis, which involves profound vasodilation and hypotension.[1][2]

This compound represents a significant advancement in the pharmacology of K-ATP channels. Its high selectivity for the vascular Kir6.1/SUR2B subtype provides an unprecedented opportunity to explore the function of these channels in cardiovascular health and disease. For researchers and drug developers, this compound is a critical tool that will likely facilitate the discovery of novel therapeutic strategies for a range of cardiovascular disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cardiac Oxidative Signaling and Physiological Hypertrophy in the Na/K-ATPase α1s/sα2s/s Mouse Model of High Affinity for Cardiotonic Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eurekalert.org [eurekalert.org]

- 7. news.stanford.edu [news.stanford.edu]

- 8. Targeting Myocardial Fibrosis—A Magic Pill in Cardiovascular Medicine? - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to VU0542270: A Selective Modulator of Vascular Smooth Muscle Tone

For Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide explores the pharmacological profile of VU0542270, a compound investigated for its effects on vascular smooth muscle. While the modulation of vascular tone is critical for regulating blood flow and pressure, it is important to clarify a key aspect of this compound's function from the outset. Scientific inquiry has demonstrated that ATP-sensitive potassium (K-ATP) channel openers or activators lead to hyperpolarization of vascular smooth muscle cells, which in turn causes vasodilation (relaxation). Conversely, agents that inhibit or block these channels prevent this hyperpolarization, leading to depolarization and vasoconstriction (contraction).

The available research identifies this compound not as a promoter of vascular smooth muscle relaxation, but as a potent and selective inhibitor of the vascular K-ATP channel subtype, Kir6.1/SUR2B.[1][2] Its action, therefore, leads to the constriction of vascular smooth muscle. This guide provides a comprehensive overview of the mechanism, quantitative data, and experimental protocols related to this compound's role as a vasoconstrictor.

Core Mechanism of Action: Inhibition of Kir6.1/SUR2B

Vascular smooth muscle K-ATP channels are critical regulators of vascular tone.[1] These channels are hetero-octameric complexes composed of four pore-forming inward rectifier potassium (Kir) channel subunits (Kir6.1 or Kir6.2) and four regulatory sulfonylurea receptor (SUR) subunits (SUR1, SUR2A, or SUR2B).[3] The subtype predominantly found in vascular smooth muscle is Kir6.1/SUR2B.[1]

When these channels are open, potassium ions (K+) flow out of the cell, causing hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated Ca2+ channels, reducing intracellular calcium concentration and leading to muscle relaxation or vasodilation.[4][5]

This compound exerts its effect by selectively inhibiting the Kir6.1/SUR2B channel.[2] By blocking this channel, this compound prevents K+ efflux, leading to membrane depolarization. This depolarization opens voltage-gated Ca2+ channels, increasing intracellular Ca2+ and triggering the contractile machinery of the smooth muscle cell, resulting in vasoconstriction.[1][6] The binding site for this compound has been localized to the SUR2 subunit of the channel complex.[2]

Quantitative Data: Potency and Selectivity

This compound was identified from a high-throughput screen of 47,872 compounds as a potent inhibitor of the Kir6.1/SUR2B channel.[1][2] Its selectivity is a key feature, showing minimal activity against the pancreatic K-ATP channel (Kir6.2/SUR1) and other Kir channel family members.[1] This selectivity for the vascular subtype is crucial for minimizing off-target effects, for example, on insulin (B600854) secretion, which is modulated by pancreatic K-ATP channels.

| Target Channel | Compound | Potency (IC50) | Notes | Reference |

| Kir6.1/SUR2B (Vascular) | This compound | ~100 nM | Potent inhibition of the target vascular channel. | [1][2][7] |

| Kir6.1/SUR2B (Vascular) | This compound | 129.0 nM | Confirmed via voltage-clamp electrophysiology. | [1] |

| Kir6.1/SUR2B (Vascular) | Glibenclamide | 115 nM | Non-selective inhibitor used as a control. | [1] |

| Kir6.2/SUR1 (Pancreatic) | This compound | >30 µM | Demonstrates >300-fold selectivity over the pancreatic channel. | [1][2] |

| Kir6.2/SUR1 (Pancreatic) | Glibenclamide | 10.0 - 12.0 nM | Potent inhibition, highlighting its non-selective nature. | [1] |

| Other Kir Channels | This compound | >30 µM | No apparent activity against 9 other Kir channel family members. | [1][7] |

Experimental Protocols

The characterization of this compound involved several key experimental procedures to determine its potency, selectivity, and physiological effect.

High-Throughput Screening: Thallium Flux Assay

This assay is used for primary screening to identify modulators of potassium channels. It relies on the principle that thallium ions (Tl+) can pass through open potassium channels and be detected by a Tl+-sensitive fluorescent dye.

-

Cell Line: HEK-293 cells stably expressing the target channel, Kir6.1/SUR2B.

-

Protocol:

-

Cells are plated in multi-well plates and loaded with a thallium-sensitive fluorescent dye.

-

K-ATP channels are activated using a known opener (e.g., 10 µM pinacidil) or by metabolic inhibition (e.g., 2.5 mM sodium cyanide and 20 mM 2-deoxyglucose) to deplete intracellular ATP.[6]

-

Test compounds (like this compound) are added at various concentrations.

-

A stimulus buffer containing Tl+ is added.

-

The plate is read by a kinetic imaging plate reader, measuring the change in fluorescence over time.[6]

-

Inhibition is measured as a reduction in the Tl+ flux (and thus fluorescence) in the presence of the compound compared to the control.

-

Electrophysiology: Whole-Cell Voltage-Clamp

This technique directly measures the ion flow across the cell membrane, providing a precise quantification of channel inhibition.

-

Cell Line: HEK-293 cells transfected with Kir6.1 and SUR2B subunits.

-

Protocol:

-

A glass micropipette with an electrode is sealed onto the membrane of a single cell.

-

The membrane patch under the pipette is ruptured to gain electrical access to the entire cell ("whole-cell" configuration).

-

The membrane potential is clamped at a holding potential (e.g., -75 mV).[3]

-

Voltage steps are applied (e.g., from -120 mV to +120 mV) to measure current-voltage relationships.[3]

-

The baseline current is recorded. A channel activator (e.g., 1 µM pinacidil) is applied to stimulate K-ATP current.[3]

-

This compound is then perfused at increasing concentrations, and the reduction in the pinacidil-activated current is measured to determine the dose-dependent inhibition and calculate the IC50.[3]

-

Ex Vivo Functional Assay: Pressure Myography

This experiment assesses the direct effect of a compound on the tone of an isolated blood vessel.

-

Tissue: Isolated mouse ductus arteriosus vessels.[1]

-

Protocol:

-

A segment of the blood vessel is dissected and mounted onto two glass cannulas in a myograph chamber.

-

The chamber is perfused with a physiological salt solution, and the vessel is pressurized.

-

The vessel diameter is continuously monitored using a video camera and dimension analyzer.

-

After an equilibration period, this compound is added to the superfusate in a cumulative, dose-dependent manner.

-

The resulting change in vessel diameter is recorded. A decrease in diameter indicates vasoconstriction.[2]

-

Results are often compared to a known non-selective K-ATP inhibitor like glibenclamide.[1]

-

Significance and Future Directions

The discovery of this compound is significant as it represents the first highly selective inhibitor of the vascular K-ATP channel Kir6.1/SUR2B.[1] This selectivity provides a valuable pharmacological tool for researchers to probe the specific roles of this channel in cardiovascular physiology and disease. Small-molecule inhibitors of vascular K-ATP channels could represent novel therapeutics for conditions where vasoconstriction is desired, such as in patent ductus arteriosus, certain types of headaches, or sepsis.[2] While this compound itself was noted to have a short in vivo half-life due to extensive metabolism, it serves as a proof-of-concept and a lead compound for the development of future cardiovascular therapeutics targeting Kir6.1/SUR2B.[1][2]

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CV Physiology | Vascular Smooth Muscle Contraction and Relaxation [cvphysiology.com]

- 5. KEGG PATHWAY: Vascular smooth muscle contraction [kegg.jp]

- 6. Characterization of four structurally diverse inhibitors of SUR2-containing KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Pharmacology of VU0542270

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0542270 is a potent and selective small-molecule inhibitor of the vascular ATP-sensitive potassium (KATP) channel subtype Kir6.1/SUR2B.[1][2][3] This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization. The discovery of this compound represents a significant advancement in the development of selective modulators for KATP channels, offering a valuable tool for cardiovascular research and potential therapeutic applications.[1][2]

Introduction

ATP-sensitive potassium (KATP) channels are crucial regulators of cellular excitability, linking cellular metabolism to membrane potential. These channels are hetero-octameric complexes composed of inwardly rectifying potassium channel (Kir6.x) subunits forming the pore and sulfonylurea receptor (SURx) subunits acting as regulatory components.[1] Different combinations of these subunits result in KATP channels with distinct physiological roles and pharmacological profiles in various tissues.[1]

The Kir6.1/SUR2B channel is predominantly expressed in vascular smooth muscle, where it plays a key role in regulating vascular tone, blood flow, and blood pressure.[2] The lack of selective inhibitors for this channel subtype has historically hindered research into its specific functions and therapeutic potential. This compound, an N-aryl-N'-benzyl urea (B33335) compound, emerged from a high-throughput screen as the first potent and selective inhibitor of the Kir6.1/SUR2B channel.[1][2]

Mechanism of Action

This compound selectively inhibits the Kir6.1/SUR2B KATP channel.[1][2] Studies involving the expression of different combinations of Kir6.x and SURx subunits have localized the binding site of this compound to the SUR2 subunit.[1][2] By inhibiting the channel, this compound prevents potassium efflux from vascular smooth muscle cells. This leads to membrane depolarization, activation of voltage-gated calcium channels, calcium influx, and subsequent vasoconstriction.

Below is a diagram illustrating the proposed signaling pathway for this compound-mediated vasoconstriction.

Quantitative Pharmacological Data

The inhibitory potency and selectivity of this compound have been determined through various in vitro assays.

| Parameter | Target | Value | Assay | Reference |

| IC50 | Kir6.1/SUR2B | ~100 nM | Thallium Flux Assay | [1][2][3] |

| IC50 | Kir6.2/SUR1 | > 30 µM | Thallium Flux Assay | [1][2] |

| Selectivity | >300-fold | - | - | [1][2] |

Experimental Protocols

The characterization of this compound involved a series of key experiments, from initial screening to in vivo functional assays.

High-Throughput Screening (HTS)

The discovery of this compound was the result of a large-scale screening of a chemical library against heterologously expressed Kir6.1/SUR2B channels.

-

Assay Principle: A thallium flux assay was utilized for the high-throughput screen.[1] In this assay, cells expressing the target channel are loaded with a thallium-sensitive fluorescent dye. Activation of the KATP channels allows thallium ions to enter the cell, leading to an increase in fluorescence. Inhibitors of the channel prevent this thallium influx, resulting in a reduced fluorescent signal.

-

Cell Line: HEK-293 cells stably expressing Kir6.1/SUR2B.[1]

-

Protocol Outline:

-

Plate HEK-293-Kir6.1/SUR2B cells in 384-well plates.

-

Load cells with a thallium-sensitive fluorescent dye (e.g., Thallos Brilliant).

-

Add test compounds (this compound in this case) at a concentration of 10 µM.

-

Stimulate channel opening with a KATP channel opener, such as pinacidil.

-

Add a solution containing thallium ions.

-

Measure the change in fluorescence over time using a plate reader.

-

Normalize the fluorescence data and calculate the percentage of inhibition.

-

-

Counter-Screening: To determine selectivity, active compounds were subsequently screened against cells expressing the pancreatic KATP channel subtype, Kir6.2/SUR1.[4][5]

References

- 1. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of four structurally diverse inhibitors of SUR2-containing KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

The Selective KATP Channel Inhibitor VU0542270: A Technical Guide for Researchers

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

VU0542270 has emerged as a critical pharmacological tool for the investigation of ATP-sensitive potassium (KATP) channel function, particularly in the vascular system. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its application in studying KATP channels.

Introduction to this compound

This compound is the first potent and selective inhibitor of the vascular KATP channel subtype Kir6.1/SUR2B.[1][2] KATP channels are hetero-octameric complexes composed of four pore-forming inward rectifier potassium (Kir) channel subunits (Kir6.1 or Kir6.2) and four regulatory sulfonylurea receptor (SUR) subunits (SUR1, SUR2A, or SUR2B).[3] These channels couple the metabolic state of a cell to its membrane potential. The discovery of this compound has provided a much-needed tool to dissect the physiological and pathological roles of Kir6.1/SUR2B channels, which are expressed in vascular smooth muscle and play a crucial role in regulating blood flow and pressure.[1][3]

Mechanism of Action

This compound exhibits its inhibitory effect by binding to the SUR2 subunit of the KATP channel complex.[1][4] This interaction allosterically inhibits the channel pore formed by the Kir6.1 subunits, thereby reducing potassium efflux and leading to membrane depolarization. This depolarization, in turn, can trigger the opening of voltage-gated calcium channels, leading to physiological responses such as vasoconstriction in vascular smooth muscle cells.

Quantitative Data

The selectivity and potency of this compound have been quantified in various assays. The following tables summarize the key quantitative data for this compound.

| Target | IC50 | Assay Type | Cell Line |

| Kir6.1/SUR2B | ~100 nM | Thallium Flux Assay | HEK-293 |

| Kir6.2/SUR1 | > 30 µM | Thallium Flux Assay | HEK-293 |

| Other Kir Channels | > 30 µM | Thallium Flux Assay | HEK-293 |

Table 1: Potency and Selectivity of this compound. This table clearly demonstrates the high potency of this compound for the vascular KATP channel subtype Kir6.1/SUR2B, with over 300-fold selectivity against the pancreatic subtype Kir6.2/SUR1 and other Kir channels.[1][5]

| Parameter | Value | Species | Assay |

| Ductus Arteriosus Constriction | Dose-dependent | Mouse | Pressure Myography |

Table 2: In Vivo / Ex Vivo Activity of this compound. This table highlights the physiological effect of this compound, demonstrating its ability to induce constriction of isolated mouse ductus arteriosus in a manner similar to the non-selective KATP channel inhibitor glibenclamide.[1][4]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. The following sections provide step-by-step protocols for key experiments.

Heterologous Expression of KATP Channels in HEK-293 Cells

This protocol describes the transient transfection of HEK-293 cells to express specific KATP channel subunits for subsequent functional analysis.

Materials:

-

HEK-293 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052)

-

Plasmids encoding Kir6.1, Kir6.2, SUR1, SUR2A, or SUR2B

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Opti-MEM I Reduced Serum Medium

Protocol:

-

Cell Culture: Culture HEK-293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seeding: The day before transfection, seed the cells into 6-well plates at a density that will result in 70-90% confluency on the day of transfection.

-

Transfection Complex Preparation:

-

For each well, dilute the appropriate amounts of Kir6.x and SURx plasmid DNA into Opti-MEM.

-

In a separate tube, dilute the transfection reagent into Opti-MEM.

-

Combine the DNA and transfection reagent dilutions and incubate at room temperature for 20 minutes to allow complex formation.

-

-

Transfection: Add the transfection complexes dropwise to the cells.

-

Incubation: Incubate the cells for 24-48 hours post-transfection to allow for protein expression.

-

Harvesting: After incubation, the cells are ready for use in functional assays such as patch-clamp electrophysiology or thallium flux assays.

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the measurement of KATP channel currents in transfected HEK-293 cells.

Solutions:

-

External Solution (in mM): 140 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, pH 7.4 with KOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, pH 7.2 with KOH.

Protocol:

-

Cell Preparation: Plate transfected HEK-293 cells onto glass coverslips 24-48 hours before recording.

-

Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording:

-

Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.

-

Approach a cell with the patch pipette and form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -70 mV.

-

-

Data Acquisition:

-

Record KATP channel currents in response to voltage ramps (e.g., from -120 mV to +60 mV over 200 ms).

-

To activate KATP channels, perfuse the cells with a solution containing a KATP channel opener (e.g., 100 µM pinacidil).

-

To test the effect of this compound, apply the compound at various concentrations to the external solution while recording pinacidil-activated currents.

-

Thallium Flux Assay

This high-throughput assay measures KATP channel activity by detecting the influx of thallium (Tl+), a surrogate for K+, into the cells.

Materials:

-

Transfected HEK-293 cells in a 384-well plate

-

Thallium-sensitive fluorescent dye (e.g., FluxOR™)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

-

Stimulus Buffer containing thallium sulfate (B86663) and a KATP channel opener (e.g., pinacidil)

-

Fluorescence plate reader

Protocol:

-

Cell Plating: Plate transfected HEK-293 cells in a 384-well black-walled, clear-bottom plate and incubate for 24 hours.

-

Dye Loading:

-

Remove the culture medium and add the thallium-sensitive dye loading solution to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

-

Compound Addition: Add this compound or control compounds to the wells and incubate for a predetermined time (e.g., 15 minutes).

-

Thallium Flux Measurement:

-

Place the plate in a fluorescence plate reader.

-

Initiate fluorescence reading and add the Stimulus Buffer containing thallium and pinacidil (B1677893) to all wells.

-

Measure the change in fluorescence over time, which corresponds to the influx of thallium through the KATP channels.

-

The inhibitory effect of this compound is determined by the reduction in the rate of fluorescence increase.

-

Pressure Myography of Isolated Mouse Ductus Arteriosus

This ex vivo technique assesses the effect of this compound on the contractility of a small blood vessel.

Solutions:

-

Krebs Buffer (in mM): 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11 glucose. Gassed with 95% O2 / 5% CO2 to maintain pH 7.4.

Protocol:

-

Vessel Dissection: Isolate the ductus arteriosus from a term-gestation fetal mouse in ice-cold Krebs buffer.

-

Cannulation: Mount the vessel onto two glass cannulas in a pressure myograph chamber filled with Krebs buffer.

-

Pressurization: Pressurize the vessel to a physiological intraluminal pressure (e.g., 50 mmHg).

-

Equilibration: Allow the vessel to equilibrate for 30-60 minutes at 37°C.

-

Drug Application:

-

Induce pre-constriction with a high potassium solution (e.g., Krebs buffer with 80 mM KCl) to test vessel viability.

-

After washout, apply increasing concentrations of this compound to the bath and measure the change in vessel diameter.

-

-

Data Analysis: Express the change in vessel diameter as a percentage of the baseline diameter to determine the dose-response relationship for this compound-induced vasoconstriction.

Conclusion

This compound is a powerful and selective tool for probing the function of Kir6.1/SUR2B KATP channels. The data and protocols presented in this guide provide a solid foundation for researchers to utilize this compound effectively in their studies of vascular physiology and pathophysiology. The continued use of this compound and similar selective pharmacological agents will undoubtedly lead to a deeper understanding of the roles of KATP channels in health and disease and may pave the way for the development of novel therapeutics for cardiovascular disorders.

References

- 1. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for VU0542270 in Whole-Cell Patch Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0542270 is a pioneering pharmacological tool as the first potent and selective inhibitor of the vascular ATP-sensitive potassium (K-ATP) channel subtype Kir6.1/SUR2B.[1][2][3] With an IC50 of approximately 100 nM for Kir6.1/SUR2B, it exhibits over 300-fold selectivity against the pancreatic K-ATP channel subtype Kir6.2/SUR1 and other members of the inwardly rectifying potassium (Kir) channel family.[1][2][4] The inhibitory action of this compound is conferred through its interaction with the sulfonylurea receptor (SUR) 2 subunit of the channel complex.[1][2][3] These application notes provide detailed protocols for the use of this compound in whole-cell patch clamp electrophysiology to study its effects on Kir6.1/SUR2B channels.

Data Presentation

Table 1: Potency and Selectivity of this compound

| Target Ion Channel | IC50 Value | Reference |

| Kir6.1/SUR2B | ~100 nM | [1][2][3][4] |

| Kir6.2/SUR1 | > 30 µM | [1][2][4] |

| Kir4.1 | > 30 µM | [1] |

| Kir4.1/Kir5.1 | > 30 µM | [1] |

| Kir4.2 | > 30 µM | [1] |

Signaling Pathway and Mechanism of Action

K-ATP channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium (Kir) channel subunits (Kir6.1 or Kir6.2) and four regulatory sulfonylurea receptor (SUR) subunits (SUR1, SUR2A, or SUR2B).[1] In vascular smooth muscle, the predominant subtype is Kir6.1/SUR2B. These channels link the metabolic state of the cell to its electrical excitability. This compound selectively binds to the SUR2B subunit, leading to the inhibition of the channel's potassium-conducting pore (Kir6.1). This inhibition prevents potassium efflux, leading to membrane depolarization.

Caption: Mechanism of this compound action on Kir6.1/SUR2B channels.

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology Protocol for Assessing this compound Inhibition

This protocol is designed for recording Kir6.1/SUR2B currents from heterologously expressing cell lines, such as HEK-293 cells.

1. Cell Preparation:

-

Culture HEK-293 cells stably or transiently co-expressing Kir6.1 and SUR2B subunits.

-

Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

-

Use a green fluorescent protein (GFP) marker co-transfected with the channel subunits to identify expressing cells.

2. Solutions:

-

External (Bath) Solution (in mM): 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with KOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 3 MgATP. Adjust pH to 7.2 with KOH.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Dilute to the final desired concentration in the external solution on the day of the experiment.

-

Pinacidil Stock Solution: Prepare a 1 mM stock solution of pinacidil in DMSO. Store at -20°C. Dilute to a final concentration of 1 µM in the external solution to activate K-ATP channels.[1]

3. Electrophysiological Recording:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a whole-cell configuration on a GFP-positive cell.

-

Clamp the cell at a holding potential of -70 mV.

-

Record baseline currents in the control external solution.

-

Perfuse the cell with the external solution containing 1 µM pinacidil to activate Kir6.1/SUR2B channels. A significant increase in outward current should be observed.[1]

-

Once a stable activated current is achieved, co-apply the desired concentration of this compound with 1 µM pinacidil. A complete inhibition of the K-ATP current is expected with 10 µM this compound.[1][4]

-

To determine the voltage-dependence of the current, apply voltage steps. A suggested protocol is to step the voltage to -120 mV for 100 ms (B15284909) from the holding potential.[3]

4. Data Analysis:

-

Measure the peak current amplitude before and after the application of this compound.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the dose-response curve with a Hill equation to determine the IC50 value.

Caption: Experimental workflow for whole-cell patch clamp analysis.

Important Considerations

-

Solvent Effects: Ensure that the final concentration of DMSO in the external solution is kept low (typically <0.1%) to avoid solvent-related effects on the cells. Run appropriate vehicle controls.

-

Drug Application: Due to the lipophilic nature of this compound, ensure adequate perfusion times to allow for equilibration at the binding site.

-

Cell Health: Monitor the health of the cells throughout the experiment. Discard any cells with unstable holding currents or high leak currents.

-

Selectivity Confirmation: To confirm the selectivity of this compound, perform control experiments on cells expressing other Kir channel subtypes, such as Kir6.2/SUR1.

By following these protocols, researchers can effectively utilize this compound as a selective tool to investigate the physiological and pathophysiological roles of vascular K-ATP channels in various biological systems.

References

- 1. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for VU0542270 in Pressure Myography Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0542270 is a potent and highly selective small-molecule inhibitor of the vascular ATP-sensitive potassium (KATP) channel Kir6.1/SUR2B.[1][2][3] These channels are predominantly expressed in vascular smooth muscle cells and play a crucial role in regulating vascular tone, blood pressure, and blood flow.[1] By inhibiting the Kir6.1/SUR2B channel, this compound leads to membrane depolarization, activation of voltage-gated Ca2+ channels, and subsequent vasoconstriction. This makes this compound a valuable pharmacological tool for investigating the physiological and pathophysiological roles of vascular KATP channels in various vascular beds.